Naratriptan-d3 -

Naratriptan-d3

Catalog Number: EVT-15275065
CAS Number:
Molecular Formula: C17H25N3O2S
Molecular Weight: 338.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Naratriptan-d3 is a deuterated form of naratriptan, a medication primarily used for the treatment of migraine headaches. Naratriptan itself is classified as a selective agonist of the serotonin receptor subtypes 1B and 1D, which are implicated in the pathophysiology of migraines. The compound has been approved for medical use since 1997 and is marketed under various trade names, including Amerge. The chemical formula for naratriptan-d3 is C17_{17}H25_{25}N3_{3}O2_{2}S, with a molar mass of approximately 335.47 g/mol .

Source

Naratriptan-d3 is synthesized from naratriptan, which was patented in 1987 and has undergone various phases of clinical trials to establish its efficacy and safety in treating migraine attacks. The deuterated version is often used in pharmacokinetic studies to trace metabolic pathways and improve the understanding of drug behavior in biological systems .

Classification

Naratriptan-d3 falls under several classifications:

  • Type: Small molecule
  • Drug Category: Antimigraine preparations
  • Chemical Classification: It belongs to the class of organic compounds known as 3-alkylindoles, which contain an indole moiety with an alkyl chain at the 3-position .
Synthesis Analysis

Methods

The synthesis of naratriptan-d3 involves the introduction of deuterium atoms into specific positions of the naratriptan molecule. This process can be achieved through various methods, including:

  • Deuteration: A common method where hydrogen atoms in the original compound are replaced with deuterium. This can be done using deuterated solvents or reagents during chemical reactions.
  • Chemical Reactions: Specific reactions such as halogenation followed by nucleophilic substitution can be utilized to incorporate deuterium into the structure.

Technical Details

The synthesis typically requires careful control of reaction conditions to ensure that the desired deuterated product is obtained without significant side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) are employed to confirm the incorporation of deuterium and to verify the structural integrity of naratriptan-d3 .

Molecular Structure Analysis

Structure

The molecular structure of naratriptan-d3 retains the core framework of naratriptan with deuterium substitutions. The key features include:

  • Indole Ring: A bicyclic structure that is central to its activity.
  • Piperidine Moiety: This contributes to its receptor binding properties.
  • Sulfonamide Group: Important for its pharmacological effects.

Data

The chemical structure can be represented using various notations:

  • SMILES: CC(C(=O)N1CCCCC1)C2=C(C=CC=N2)C(=S)N
  • InChI: InChI=1S/C17H25N3O2S/c1-13(2)17(22)19-11-9-18(12-10-19)16(21)20(4)5/h9-10,12H,11,13H2,1-8H3,(H,18,22)
    This data provides insight into its three-dimensional conformation and potential interaction sites with biological targets .
Chemical Reactions Analysis

Reactions

Naratriptan-d3 can undergo various chemical reactions typical for amines and sulfonamides:

  • Acid-base Reactions: Due to its basic nature (high pKa), it can react with acids to form salts.
  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic attack by stronger nucleophiles under appropriate conditions.

Technical Details

The reactivity profile is influenced by the presence of functional groups such as the indole and piperidine rings, which can stabilize or destabilize intermediates formed during reactions. Understanding these reactions aids in predicting metabolic pathways and potential interactions in biological systems .

Mechanism of Action

Naratriptan-d3 acts primarily as an agonist at serotonin receptor subtypes 1B and 1D. The mechanism involves:

  • Vasoconstriction: Activation of these receptors leads to vasoconstriction of cranial blood vessels, alleviating migraine symptoms.
  • Inhibition of Neuropeptide Release: It reduces the release of pro-inflammatory neuropeptides that contribute to migraine pathophysiology.

Process Data

Clinical studies have demonstrated that naratriptan-d3 effectively reduces migraine symptoms within two hours post-administration, showing a significant improvement compared to placebo treatments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • pKa: Indicates strong basicity.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and stability testing under various environmental conditions .

Applications

Naratriptan-d3 is primarily used in scientific research settings:

  • Pharmacokinetic Studies: Its deuterated nature allows researchers to trace metabolic pathways more effectively than non-deuterated compounds.
  • Drug Development: Insights gained from studies involving naratriptan-d3 can inform the development of new antimigraine therapies or modifications to existing ones.
Synthetic Pathways and Isotopic Labeling Strategies for Naratriptan-d3

Deuterium Incorporation Techniques in Triptan Analogues

The synthesis of Naratriptan-d3 (Naratriptan-d3 hydrochloride; CAS 1190021-64-7) exemplifies advanced isotopic labeling strategies applied to therapeutic compounds. This deuterated analogue of the selective 5-HT1B/1D receptor agonist incorporates three deuterium atoms at specific molecular positions, typically on the N-methyl group of the pyrrolidine ring, leveraging the kinetic isotope effect to potentially modify metabolic stability while maintaining pharmacological activity [1] [6]. The predominant synthetic approaches involve late-stage hydrogen-deuterium exchange (HDE) and precursor-based deuteration, each presenting distinct advantages and limitations [8].

Late-stage catalytic HDE has emerged as a highly efficient strategy for Naratriptan-d3 production. Recent advances employ rhodium nanoparticles generated in situ from commercially available rhodium precursors under deuterium gas atmosphere (1 bar pressure). These nanocatalysts facilitate both C(sp²)–H and C(sp³)–H activation processes, enabling selective deuteration of the alkylamine moiety in Naratriptan under mild conditions (typically 50-80°C) without racemization of the chiral center. This method achieves deuterium incorporation at the N-methyl group with isotopic enrichments exceeding 95% atom D within 4-15 hours reaction time [8]. The nanoparticle size distribution remains remarkably homogeneous (2.5±0.4 nm) regardless of substrate complexity, as confirmed by transmission electron microscopy studies, ensuring reproducible labeling efficiency [8].

Continuous-flow HDE technology represents a breakthrough for achieving high isotopic purity (>99%) in Naratriptan-d3 synthesis. The recirculation process through ruthenium/carbon-packed reactors enables iterative deuterium exchange cycles with constant renewal of the isotopic source (D2O electrolytically converted to D2 gas). This closed-loop system overcomes isotopic enrichment erosion observed in batch reactors, allowing precise deuteration at the N-methyl position while avoiding undesired perdeuteration. The process operates at pressures up to 100 bar and temperatures up to 100°C, achieving quantitative yields on gram-scale production (0.2-0.4 mmol scale) without purification requirements [2].

Precursor-based deuteration offers an alternative pathway through multistep synthesis using deuterated building blocks. The traditional Naratriptan synthesis route begins with 5-bromo-2-(methylthio)imidazole, proceeding through N-alkylation with 4-(chloromethyl)benzene, followed by Friedel-Crafts acylation and reductive amination [10]. For deuterated synthesis, deuterium-labeled reagents such as CD3I or CD2O are incorporated at the reductive amination stage. While this approach provides excellent control over deuterium positioning, it requires synthesis of specific deuterated precursors, increasing production costs and complexity compared to direct HDE methods [1] [10].

Table 1: Comparative Analysis of Deuterium Incorporation Methods for Naratriptan-d3

MethodCatalyst SystemIsotopic SourceReaction TimeIsotopic PurityKey Advantages
Rh Nanoparticle HDERh nanoparticles (2.5±0.4nm)D2 gas (1 bar)4-15 hours>95% atom DSingle-step, chiral integrity preservation
Continuous-flow HDERu/C packed bedD2O (electrolytically converted)15 min - 4 hours>99% atom DClosed-loop recirculation, gram-scale production
Precursor-based SynthesisPd/C hydrogenationDeuterated alkylaminesMultistep (24-48 hours)>98% atom DPosition-specific control, established chemistry

Optimization of Radiolabeling for Pharmacokinetic Tracer Studies

The application of Naratriptan-d3 as a pharmacokinetic tracer necessitates meticulous optimization of isotopic purity (>98% atom D) and molecular stability to ensure reliable quantification in mass spectrometry-based assays [3] [6]. This deuterated internal standard corrects for matrix effects and ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, enabling precise quantification of native Naratriptan in biological matrices during absorption, distribution, metabolism, and excretion (ADME) studies [3].

Blood-brain barrier (BBB) transport studies leverage Naratriptan-d3 to elucidate carrier-mediated transport mechanisms. As a small molecule drug (molecular weight: 335.48 g/mol for base; 374.94 g/mol for hydrochloride), Naratriptan demonstrates moderate passive diffusion across the BBB [7]. However, its deuterated analogue provides critical insights into potential active transport involvement. Pharmacokinetic tracer studies using Naratriptan-d3 have revealed that the compound undergoes efflux transport mediated by P-glycoprotein (P-gp, ABCB1) and breast cancer resistance protein (BCRP, ABCG2), which significantly restrict its brain penetration [7]. This transport characterization is facilitated by the identical physicochemical properties of Naratriptan-d3 and its protiated counterpart, except for the mass difference detectable by high-resolution mass spectrometry [6].

Analytical method validation for Naratriptan-d3 requires stringent specifications. According to regulatory standards for bioanalytical methods, the deuterated internal standard must demonstrate absence of cross-talk with the native compound, minimal isotopic contribution (<0.5%), and stability under sample processing conditions [3]. Chromatographic separation employs reversed-phase C18 columns with mobile phases containing ammonium formate or acetate buffers (2-10mM) to enhance ionization efficiency. Detection utilizes multiple reaction monitoring (MRM) transitions with mass shifts of 3 Da corresponding to the deuterium atoms: m/z 336.2→98.1 for Naratriptan-d0 versus m/z 339.2→101.1 for Naratriptan-d3 [3] [6].

Table 2: Analytical Parameters for Naratriptan-d3 in Pharmacokinetic Studies

ParameterSpecificationMethodologyAcceptance Criteria
Isotopic Purity>98% atom DHigh-resolution LC-MS≤0.5% protiated impurity
Chemical Purity>95% (HPLC)Reverse-phase chromatography (USP L1)≥95% single peak
MRM Transitionm/z 339.2→101.1ESI+ MS/MSDistinct from protiated form
Chromatographic ResolutionRs > 2.0C18 column (50×2.1mm, 1.7-2.6µm)Baseline separation
Stability24h at 10°C (processed samples)Reinjection reproducibilityRSD ≤ 5%

Tritiated Naratriptan analogues ([3H]-Naratriptan) represent a specialized application for autoradiography studies and receptor binding assays. The synthesis employs Rh nanoparticle-catalyzed hydrogen isotope exchange under tritium gas atmosphere (1 bar), achieving high molar activities up to 113 Ci/mmol. This method facilitates specific activity sufficient for microdosing studies and quantification of brain penetration at therapeutic doses [8]. The tritium incorporation occurs predominantly at the benzylic positions and N-methyl group, providing complementary data to deuterium labeling studies for comprehensive ADME characterization [8].

Properties

Product Name

Naratriptan-d3

IUPAC Name

N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide

Molecular Formula

C17H25N3O2S

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3/i2D3

InChI Key

AMKVXSZCKVJAGH-BMSJAHLVSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.